4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-Methylbenzoyl chloride: This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride.
Formation of 2-Thienylmethylamine: This involves the reaction of thiophene with formaldehyde and ammonia.
Coupling Reaction: The final step involves the coupling of 4-methylbenzoyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2-(4-methylbenzoyl)benzoic acid share structural similarities.
Thiophene derivatives: Compounds containing the thiophene ring, such as 2-thienylmethylamine.
Uniqueness
4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid is unique due to its combination of aromatic and heterocyclic components, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17NO3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(4-methylbenzoyl)-(thiophen-2-ylmethyl)amino]benzoic acid |
InChI |
InChI=1S/C20H17NO3S/c1-14-4-6-15(7-5-14)19(22)21(13-18-3-2-12-25-18)17-10-8-16(9-11-17)20(23)24/h2-12H,13H2,1H3,(H,23,24) |
InChI Key |
DPGPSLGVIHNDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.